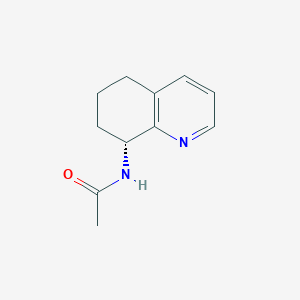

(R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide

Description

(R)-(-)-N-(5,6,7,8-Tetrahydroquinolin-8-yl)-acetamide (CAS: 1428652-17-8) is a chiral acetamide derivative featuring a partially hydrogenated quinoline backbone. Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 291.35 g/mol . The compound is synthesized via iridium-catalyzed asymmetric hydrogenation, ensuring high enantiomeric purity. Key characterization data includes:

- HPLC: Retention times of 13.7 min (S-enantiomer) and 19.8 min (R-enantiomer) using a Daicel Chiracel AD-H column .

- Optical rotation: [α]D²⁰ = +56 (c = 0.82, CHCl₃) .

The stereochemistry at the 8-position of the tetrahydroquinoline ring is critical for its biological interactions, particularly in targeting enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) .

Properties

IUPAC Name |

N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIDJMAPFDKIBY-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477573 | |

| Record name | (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502612-35-3 | |

| Record name | (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings that highlight its therapeutic potential.

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

IUPAC Name: N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide

CAS Number: 1017046-27-3

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide |

| InChI | InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3,(H,13,14) |

| InChI Key | UQIDJMAPFDKIBY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1CCCC2=C1N=CC=C2 |

Biological Activity Overview

The biological activity of (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide is primarily associated with its potential as an anticancer agent , antimicrobial agent , and its interaction with various molecular targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated the compound's cytotoxic effects on several human cancer cell lines using the MTT assay. The results showed promising activity against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- NCI-H460 (non-small cell lung cancer)

For instance, in vitro testing revealed an IC50 value of approximately 0.99 µM against the BT-474 breast cancer cell line .

The mechanism of action involves several pathways:

- Inhibition of Topoisomerase II : The compound has been reported to inhibit topoisomerase II enzymatic activity, which is crucial for DNA replication and cell division .

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis .

- Signaling Pathways : It may influence pathways such as PI3K/AKT/mTOR that are involved in cell proliferation and survival.

Antimicrobial Activity

Preliminary studies suggest that (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide also possesses antimicrobial properties. The compound was evaluated against various bacterial strains and showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Study 1: Cytotoxicity Evaluation

A comprehensive study assessed the cytotoxic effects of (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide on a panel of human cancer cell lines. The findings indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.95 |

| MCF-7 | 1.20 |

| NCI-H460 | 1.50 |

These results demonstrate the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, docking studies revealed that the compound interacts with the colchicine binding site on tubulin. This interaction is crucial for disrupting microtubule dynamics during mitosis .

Scientific Research Applications

Biological Activities

(R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neurological Effects : There is ongoing investigation into its effects on neurological pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several studies have documented the applications of (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide:

-

Antimicrobial Activity Study :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- The study highlighted structure-activity relationships that suggest modifications to the tetrahydroquinoline core can enhance efficacy .

- Cancer Cell Line Testing :

- Neuroprotective Effects :

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Physical and Spectroscopic Properties

- IR spectra : All acetamide derivatives show strong C=O stretches near 1650–1680 cm⁻¹ and N-H bends at 3300–3450 cm⁻¹ .

- NMR: The target compound’s ¹H NMR displays a singlet for the acetamide methyl group at δ 2.1 ppm, while 7c shows upfield shifts for dimethylamino protons (δ 2.8 ppm) .

- Crystallography : Brominated analogues form stable crystals via C–H∙∙∙O and Br∙∙∙O interactions, unlike the target compound, which lacks halogen substituents .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (R)-(-)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-acetamide?

The synthesis typically involves acetylation of the amine group in 5,6,7,8-tetrahydroquinolin-8-amine derivatives. Key steps include:

- Amine Protection/Activation : Use of acetic anhydride or acetyl chloride under nitrogen atmosphere to acetylate the primary amine .

- Reaction Optimization : Conditions such as solvent choice (e.g., acetonitrile or DMF), temperature (0–130°C), and stoichiometric ratios are critical for yield and purity. For example, phosphorous oxychloride (POCl₃) in DMF at 130°C facilitates cyclization in related quinoline derivatives .

- Purification : Column chromatography or recrystallization (e.g., using petroleum ether) is employed to isolate the enantiomerically pure product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and assess purity. For example, ¹H NMR of similar tetrahydroquinoline derivatives resolves methyl and acetamide proton signals at δ 1.9–2.1 ppm .

- X-ray Crystallography : Determines absolute stereochemistry and molecular conformation, particularly for resolving (R)- vs. (S)- configurations .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral Catalysts : Use of chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee) .

- Chromatographic Resolution : Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers post-synthesis. For example, polysaccharide-based columns (Chiralpak® AD-H) resolve tetrahydroquinoline derivatives effectively .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer .

Q. What strategies address contradictions between computational and experimental structural data?

- Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to resolve discrepancies in bond angles or torsion angles. For instance, computational models may mispredict steric hindrance in the tetrahydroquinoline ring, necessitating experimental validation .

- Dynamic NMR : Assess conformational flexibility in solution (e.g., ring-flipping in tetrahydroquinoline) to reconcile static X-ray data with dynamic behavior .

Q. How can this compound be functionalized for catalytic or coordination chemistry applications?

- Metal Complexation : The acetamide and quinoline nitrogen atoms act as donor sites for transition metals (e.g., Pd, Cu). For example, 8-amidoquinoline derivatives form stable complexes with Cu(II) for catalytic C–N coupling reactions .

- Post-Synthetic Modification : Introduce phosphine or sulfur-containing groups at the C-2 position to enhance ligand properties. Thiomorpholine or tetrahydrofuran derivatives (e.g., in ) demonstrate improved catalytic activity in cross-coupling reactions .

Q. What experimental designs mitigate low yields in multi-step syntheses?

- Intermediate Trapping : Use stabilizing agents (e.g., TEMPO) to prevent oxidation of sensitive intermediates .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization) .

- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent polarity, catalyst loading) maximizes yield. For example, a Plackett-Burman design identified DMF as optimal for Vilsmeier-Haack reactions in quinoline syntheses .

Data Contradiction and Validation

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Solubility Profiling : Conduct Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity. For instance, tetrahydroquinoline derivatives often show higher solubility in chloroform than methanol due to hydrophobic ring systems .

- Crystallization Studies : Polymorph screening (e.g., using ethanol/water mixtures) can reveal solvent-dependent crystal forms with varying solubility .

Q. What methods resolve discrepancies in biological activity assays?

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to account for assay-specific variability. For example, fluorescence quenching in probe-based assays () may require normalization against negative controls .

- Orthogonal Assays : Validate enzyme inhibition data with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .

Tables of Key Data

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Reaction Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride | 25 | 89 | |

| Cyclization | POCl₃/DMF | 130 | 79 | |

| Chiral Resolution | Chiralpak® AD-H | 25 | 95% ee |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.